N-Benzyl-5-fluoro-2-nitroaniline
CAS No.: 131885-34-2
Cat. No.: VC21088060
Molecular Formula: C13H11FN2O2
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131885-34-2 |
---|---|
Molecular Formula | C13H11FN2O2 |
Molecular Weight | 246.24 g/mol |
IUPAC Name | N-benzyl-5-fluoro-2-nitroaniline |
Standard InChI | InChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Standard InChI Key | AEFSTURDBIFIBJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Identity
N-Benzyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C₁₃H₁₁FN₂O₂ . It is a derivative of aniline where the aniline ring is substituted with a benzyl group at the nitrogen position, a fluorine atom at the 5-position, and a nitro group at the 2-position. This substitution pattern contributes to its unique chemical behavior and reactivity.
Chemical Identifiers
The compound is uniquely identified through various chemical classification systems as outlined in Table 1.
Table 1: Chemical Identifiers of N-Benzyl-5-fluoro-2-nitroaniline
Parameter | Value |
---|---|
CAS Number | 131885-34-2 |
IUPAC Name | N-benzyl-5-fluoro-2-nitroaniline |
Molecular Formula | C₁₃H₁₁FN₂O₂ |
Molecular Weight | 246.24 g/mol |
InChI | InChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key | AEFSTURDBIFIBJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N+[O-] |
MDL Number | MFCD17336280 |
Physical Properties
The physical properties of N-Benzyl-5-fluoro-2-nitroaniline contribute to its handling characteristics and potential applications. While comprehensive experimental data is limited, computational and reported properties provide valuable insights into its behavior.
The compound appears as a crystalline solid at room temperature . Its lipophilicity and limited water solubility influence its absorption and distribution characteristics in biological systems. These properties are important considerations for its application in medicinal chemistry and pharmaceutical research.
Synthesis Methods
Nucleophilic Aromatic Substitution
The most efficient documented synthesis of N-Benzyl-5-fluoro-2-nitroaniline involves a nucleophilic aromatic substitution reaction between 2,4-difluoronitrobenzene and benzylamine . This reaction proceeds with excellent yield (95%) under relatively mild conditions, making it the preferred synthetic route.
Table 2: Synthesis Procedure for N-Benzyl-5-fluoro-2-nitroaniline
Reagents | Quantities |
---|---|
2,4-Difluoronitrobenzene | 3.448 ml (31.429 mmol) |
Benzylamine | 3.429 ml (31.429 mmol) |
N-ethyl-N,N-diisopropylamine (DIPEA) | 6.601 ml (40.857 mmol) |
1,4-Dioxane (solvent) | 35.000 ml |
The detailed procedure involves:
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Dissolving 2,4-difluoronitrobenzene in dioxane
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Adding DIPEA and benzylamine to the solution
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Stirring the reaction mixture at 50°C overnight
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Concentrating the mixture under reduced pressure
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Allowing the residue to crystallize
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Triturating with diethyl ether to obtain the pure crystalline compound
The reaction yield is reported as 95% (7.36 g; 28.890 mmol), with product confirmation via HPLC-MS analysis showing (M+H)+ = 247 .
Reactivity and Chemical Transformations
Oxidation Reactions
N-Benzyl-5-fluoro-2-nitroaniline can undergo oxidation reactions, particularly involving the nitro group, which can be further oxidized to form nitroso or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide. These reactions can be utilized in the synthesis of more complex molecules.
Reduction Reactions
The nitro group in N-Benzyl-5-fluoro-2-nitroaniline can be reduced to an amine group using various reducing agents, including:
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Hydrogen gas with palladium on carbon
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Sodium borohydride
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Iron powder in acidic conditions (similar to the reduction used for related compounds)
The reduction of the nitro group yields N-benzyl-5-fluoro-2-aminoaniline, which could serve as an intermediate for further functionalization.
Substitution Reactions
Current Research and Future Directions
Current research suggests several promising avenues for the application and further investigation of N-Benzyl-5-fluoro-2-nitroaniline:
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Development of targeted pharmaceutical agents
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Structure-activity relationship studies to optimize biological activity
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Novel synthetic methodologies exploiting its reactivity profile
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Investigation of potential catalytic applications
The intersection of fluorine chemistry, nitro group chemistry, and secondary amine functionalities in this molecule provides a rich platform for diverse research directions.
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